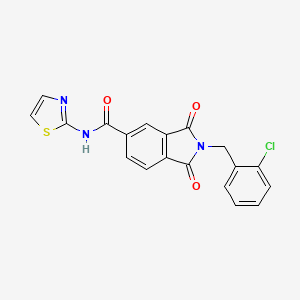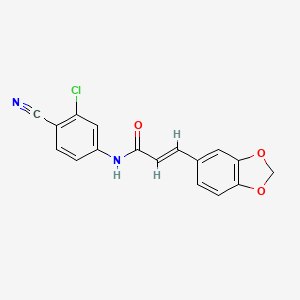
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide is a synthetic organic compound that features a benzodioxole ring and a chlorocyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorocyanophenyl Group: This step may involve the nitration of a suitable phenyl precursor followed by chlorination and cyanation.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the chlorocyanophenyl derivative under suitable conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide
- (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyanophenyl)prop-2-enamide
Uniqueness
The presence of both the chlorocyanophenyl group and the benzodioxole ring in (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H11ClN2O3 |
|---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-cyanophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-8-13(4-3-12(14)9-19)20-17(21)6-2-11-1-5-15-16(7-11)23-10-22-15/h1-8H,10H2,(H,20,21)/b6-2+ |
InChI Key |
KBPFIXHOYMMYHD-QHHAFSJGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


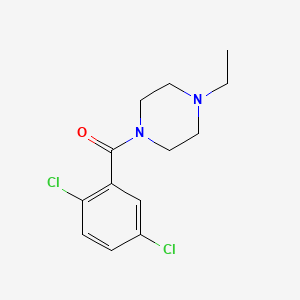

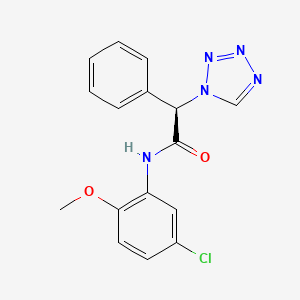
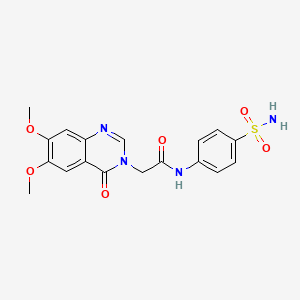
![7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11017254.png)
![(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017262.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11017275.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11017277.png)
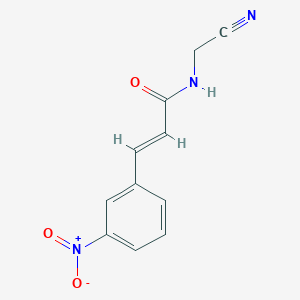
![N-(3-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017295.png)
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017296.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B11017303.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B11017317.png)
